Gepirone hydrochloride is a novel compound classified as an azapirone, which is a type of psychoactive agent. It is primarily recognized for its selective agonistic activity on the 5-hydroxytryptamine (serotonin) 1A receptors, which plays a crucial role in its pharmacological effects. Gepirone has gained attention for its potential as an antidepressant, particularly following its approval by the United States Food and Drug Administration in September 2023 under the brand name EXXUA for treating major depressive disorder in adults.
Gepirone hydrochloride is derived from various synthetic processes that emphasize efficiency and purity. It belongs to the broader category of psychoactive substances, specifically targeting serotonin receptors, which are integral to mood regulation. The compound is structurally related to buspirone, another anxiolytic medication, but offers a distinct pharmacological profile.
The synthesis of gepirone hydrochloride involves several key steps, typically starting from 8-(pyrimidin-2-yl)-5,8-diazaspiro[4,5]decan-5-ium bromide. Recent advancements in synthetic methods have focused on reducing by-products and improving yield.
Gepirone hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity:
The structural formula indicates the presence of a piperidine ring and a pyrimidine moiety, which are critical for its interaction with serotonin receptors .
The primary chemical reactions involved in the synthesis of gepirone hydrochloride include:
These reactions are optimized for high yield and minimal by-product formation, making them suitable for both laboratory and potential industrial applications .
Gepirone acts primarily as a selective agonist at the serotonin 1A receptors. This mechanism involves:
Gepirone hydrochloride has significant scientific applications:
Gepirone hydrochloride (C₁₉H₃₀ClN₅O₂; CID 55190) is classified as an azapirone, a group of compounds characterized by a pyrimidinyl-piperazine core linked to a heterocyclic moiety. Its systematic IUPAC name is 4,4-dimethyl-1-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}piperidine-2,6-dione hydrochloride, with a molecular weight of 395.93 g/mol [1] [3] [6]. The compound features:
Table 1: Structural and Physicochemical Profile
Property | Value/Description |
---|---|
Molecular Formula | C₁₉H₃₀ClN₅O₂ |
CAS Registry Number | 83928-66-9 |
UNII Code | 80C9L8EP6V |
SMILES Notation | Cl.CC1(C)CC(=O)N(CCCCN2CCN(CC2)C2=NC=CC=N2)C(=O)C1 |
Topological Polar Surface Area | 69.64 Ų |
Hydrogen Bond Acceptors | 6 sites |
Gepirone hydrochloride originated in 1986 as a structural analog of buspirone, sharing the azapirone class's core pyrimidinyl-piperazine scaffold [2] [4]. Key developmental phases:
Gepirone’s path to FDA approval spanned four decades, involving multiple sponsors and regulatory challenges:
Table 2: Key Regulatory Milestones
Year | Event | Regulatory Outcome |
---|---|---|
1999 | First NDA submission (Organon) | Rejected: Insufficient efficacy evidence |
2002 | Resubmission with ER formulation data | Rejected: Request for additional pivotal trials |
2007 | NDA by Fabre-Kramer/GSK (Travivo) | "Not approvable": Small treatment effect |
2015 | PDAC review of efficacy data | 9–4 vote against efficacy demonstration |
2022 | Amended NDA with new clinical analyses | Accepted for review |
2023 | FDA approval (Exxua™) | Approved for MDD in adults (September 28) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7